N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
Description
N-[4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide is a benzamide derivative featuring a thiazole core substituted at the 4-position with a 5-chlorothiophene moiety and at the 2-position with a dipropylsulfamoyl-functionalized benzamide group.
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S3/c1-3-11-24(12-4-2)30(26,27)15-7-5-14(6-8-15)19(25)23-20-22-16(13-28-20)17-9-10-18(21)29-17/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDKGKNIUQXHNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide typically involves multi-step chemical reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the chlorothiophene group. The final step involves the attachment of the dipropylsulfamoylbenzamide moiety. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiophene moiety.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anti-inflammatory and analgesic effects, making it a candidate for drug development.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. By blocking these enzymes, the compound can reduce inflammation and pain.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent-Driven Variations in Thiazole Derivatives
Key Compounds for Comparison:
4-(Dipropylsulfamoyl)-N-[4-(Thiophen-2-yl)-5-(2,2,2-Trifluoroacetyl)-1,3-thiazol-2-yl]benzamide (CAS 324541-19-7)
- Structural Differences :
- Replaces the 5-chlorothiophen-2-yl group with a thiophen-2-yl moiety and introduces a trifluoroacetyl group at the 5-position of the thiazole.
- Impact :
- The electron-withdrawing trifluoroacetyl group may enhance electrophilic reactivity but reduce metabolic stability compared to the chloro-substituted thiophene in the target compound.
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-Oxadiazol-2-yl]-4-(Dipropylsulfamoyl)Benzamide (CAS 533872-19-4)
- Structural Differences :
- Substitutes the thiazole ring with an oxadiazole core.
- Positions the 5-chlorothiophene at the 5-position of oxadiazole instead of the 4-position of thiazole.
- Impact :
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-Phenoxybenzamide Structural Differences:
Role of the Sulfamoyl Group
The dipropylsulfamoyl group in the target compound is a critical pharmacophore. Comparisons with analogs highlight:
- 4-[Bis(2-Methoxyethyl)Sulfamoyl]-N-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]Benzamide: The bis-methoxyethyl sulfamoyl group may improve solubility but increase steric hindrance compared to dipropylsulfamoyl.
Spectral Data (Inferred):
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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